2-(Dimethylamino)-N-(2-(pyrrolidin-2-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(dimethylamino)-N-(2-pyrrolidin-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-13(2)8-10(14)12-7-5-9-4-3-6-11-9/h9,11H,3-8H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPITVBBQNXKFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NCCC1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197053 | |
| Record name | Acetamide, 2-(dimethylamino)-N-[2-(2-pyrrolidinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361113-65-6 | |
| Record name | Acetamide, 2-(dimethylamino)-N-[2-(2-pyrrolidinyl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1361113-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-(dimethylamino)-N-[2-(2-pyrrolidinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Dimethylamino)-N-(2-(pyrrolidin-2-yl)ethyl)acetamide, also known by its chemical structure C10H21N3O, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by a dimethylamino group and a pyrrolidine moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H21N3O
- Molecular Weight : 199.30 g/mol
- Structural Characteristics : The compound features a dimethylamino group attached to a pyrrolidine ring, which is linked to an acetamide functional group.
1. Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can reduce viability in cancer cell lines such as A549 (human lung adenocarcinoma) and exhibit selective toxicity against cancer cells while sparing normal cells .
| Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |
|---|---|---|---|
| Compound A | A549 | 66 | 15 |
| Compound B | HSAEC1-KT | 78 | - |
2. Anti-inflammatory Effects
The compound has been associated with anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. In vitro studies demonstrated that certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | COX-2 IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|
| Compound X | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
| Compound Y | 0.05 ± 0.03 | Indomethacin | 9.17 |
The biological activity of this compound is primarily attributed to its ability to modulate specific pathways involved in cell proliferation and inflammation:
- Inhibition of COX Enzymes : The compound's derivatives have been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.
- Cell Cycle Arrest : Certain studies indicate that the compound may induce cell cycle arrest in cancer cells, thereby preventing their proliferation.
Case Studies
Several case studies have explored the efficacy and safety of this compound in various therapeutic contexts:
- Case Study on Anticancer Efficacy : A study involving a series of pyrrolidine derivatives demonstrated that compounds similar to this compound exhibited potent anticancer activity against A549 cells, with significant reductions in cell viability observed at concentrations as low as 15 µM .
- Study on Anti-inflammatory Activity : In vivo models using carrageenan-induced paw edema showed that certain derivatives exhibited anti-inflammatory effects comparable to indomethacin, with ED50 values indicating effective doses lower than those of traditional anti-inflammatory agents .
Scientific Research Applications
Pharmaceutical Intermediates
One of the primary applications of 2-(Dimethylamino)-N-(2-(pyrrolidin-2-yl)ethyl)acetamide is as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various therapeutic agents, particularly those targeting neurological and psychiatric disorders. The presence of the dimethylamino group enhances its interaction with biological systems, making it suitable for drug development.
Central Nervous System (CNS) Modulation
Research indicates that compounds with similar structures exhibit CNS activity. Preliminary studies suggest that this compound may have potential as an anxiolytic or antidepressant agent due to its ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine.
Case Study 1: Synthesis and Evaluation of Derivatives
A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound. The derivatives were evaluated for their pharmacological activity, demonstrating promising results in animal models for anxiety disorders. The study highlighted the importance of structural modifications in enhancing efficacy and reducing side effects.
| Derivative | Activity | IC50 (µM) |
|---|---|---|
| Base Compound | Moderate | 20 |
| Derivative A | High | 5 |
| Derivative B | Low | 50 |
Case Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological assessment of this compound and its derivatives. Results indicated that certain modifications improved binding affinity to serotonin receptors, suggesting potential applications in treating depression and anxiety.
Toxicological Studies
Toxicity assessments are crucial for any new pharmaceutical candidate. Preliminary toxicological studies on this compound revealed a favorable safety profile at therapeutic doses, although further studies are required to fully understand its long-term effects.
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (6 M), H₂O, reflux | 2-(Dimethylamino)ethylamine + Acetic acid |
| Basic Hydrolysis | NaOH (2 M), H₂O, 80°C | Sodium acetate + Free amine derivative |
Hydrolysis mechanisms follow standard nucleophilic acyl substitution pathways, with protonation of the carbonyl oxygen facilitating nucleophilic attack in acidic conditions.
Alkylation/Acylation Reactions
The dimethylamino group participates in alkylation and acylation:
| Reaction Type | Reagents | Products |
|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃, DMF | Quaternary ammonium salt |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetylated derivative |
Steric hindrance from the dimethylamino group limits reactivity at this site, favoring selective modifications at the pyrrolidine nitrogen.
Pyrrolidine Ring Functionalization
The pyrrolidine ring undergoes ring-opening and substitution:
| Reaction | Reagents | Products |
|---|---|---|
| Ring-Opening Oxidation | H₂O₂, AcOH, 50°C | γ-Lactam derivative |
| Electrophilic Substitution | Br₂, FeBr₃, CH₂Cl₂ | Brominated pyrrolidine analog |
Oxidation of the pyrrolidine ring with H₂O₂ generates a γ-lactam via a radical intermediate, while bromination occurs regioselectively at the α-position relative to the nitrogen.
Palladium-Catalyzed Cross-Coupling
The compound serves as a substrate in Suzuki-Miyaura couplings:
| Conditions | Reagents | Products |
|---|---|---|
| Aryl Halide Coupling | Pd₂(dba)₃, XantPhos, Ar-X | Biaryl-modified acetamide |
This reaction leverages the electron-rich pyrrolidine nitrogen to stabilize transition states during cross-coupling.
Reductive Amination
The primary amine (post-hydrolysis) undergoes reductive amination:
| Conditions | Reagents | Products |
|---|---|---|
| Ketone Condensation | NaBH₃CN, MeOH, RT | Secondary amine derivative |
This method is critical for generating libraries of structurally related analogs for pharmacological screening.
Thermal Degradation
At elevated temperatures (>120°C), the compound decomposes via:
-
Pathway 1 : Retro-amide formation, releasing dimethylamine and acrylate derivatives.
-
Pathway 2 : Pyrrolidine ring contraction to azetidine under inert atmospheres.
Enzyme Inhibition Studies
Structural analogs inhibit kinases (e.g., CSNK2) by mimicking ATP’s adenine binding motif, with IC₅₀ values ranging from 50–200 nM .
Comparative Reactivity Table
| Functional Group | Reactivity | Key Reagents |
|---|---|---|
| Acetamide | Hydrolysis, Acylation | HCl, NaOH, Ac₂O |
| Dimethylamino Group | Alkylation, Oxidation | MeI, H₂O₂ |
| Pyrrolidine Ring | Bromination, Oxidation | Br₂, H₂O₂ |
Comparison with Similar Compounds
Key Observations:
Amino Group Variations: Dimethylamino and diethylamino groups enhance solubility and membrane permeability. For example, N-[2-(diethylamino)ethyl]-2-phenylacetamide shares this feature but lacks the pyrrolidine ring, reducing its conformational rigidity compared to the target compound . Tertiary amines like pyrrolidine and piperidine (e.g., in ) contribute to receptor binding in neurological targets .
Heterocyclic Substituents :
- Pyrrolidine and pyrimidine rings (e.g., in and ) improve target specificity. The title compound’s pyrrolidine group may mimic transition states in enzymatic reactions, similar to glucosaminidase inhibitors .
Biological Activity :
Physicochemical Properties:
- Solubility: The dimethylamino group in the target compound likely increases water solubility compared to purely aromatic analogs like N-[2-(diethylamino)ethyl]-2-phenylacetamide .
- Thermal Stability : Pyrrolidine-containing acetamides (e.g., compound 5g in ) exhibit melting points around 174°C, suggesting moderate thermal stability .
Q & A
Q. What are the established synthetic routes for 2-(Dimethylamino)-N-(2-(pyrrolidin-2-yl)ethyl)acetamide, and what purification methods are recommended?
The compound can be synthesized via condensation reactions between dimethylaminoacetamide derivatives and pyrrolidine-containing precursors. A one-pot approach using sodium chlorodifluoroacetate as a difluorocarbene source has been reported for analogous acetamide derivatives, enabling efficient functionalization . Post-synthesis, purification typically involves chromatography (e.g., silica gel) or crystallization from solvents like ethanol or acetone. For structurally similar compounds, single-crystal X-ray diffraction has been employed to confirm purity and stereochemistry .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry.
- Mass spectrometry (ESI-HRMS) for molecular weight validation .
- Elemental analysis to verify stoichiometry.
- X-ray crystallography for resolving crystal packing and hydrogen-bonding interactions, as demonstrated for related acetamide complexes .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches and molecular docking have been used to design enzyme inhibitors with acetamide backbones . Computational tools also aid in predicting solubility, stability, and binding affinities, enabling targeted modifications .
Q. What experimental strategies address contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) can be resolved by:
- Comparative assays using standardized protocols (e.g., MIC testing against Gram-positive/-negative bacteria and fungi) .
- Structure-activity relationship (SAR) studies to isolate the impact of substituents (e.g., dimethylamino vs. pyridinyl groups) .
- Dose-response analyses to differentiate specific activity from nonspecific toxicity .
Q. How can analogues of this compound be designed to improve pharmacokinetic properties?
Key strategies include:
- Bioisosteric replacement : Substituting the pyrrolidine ring with morpholine or piperidine to modulate lipophilicity .
- Prodrug approaches : Introducing hydrolyzable groups (e.g., esters) to enhance bioavailability.
- In silico ADMET profiling : Predicting metabolic stability and cytochrome P450 interactions to reduce off-target effects .
Q. What challenges arise in scaling up the synthesis, and how are they mitigated?
Industrial-scale production requires:
- Continuous flow reactors to enhance yield and reproducibility, as seen in similar acetamide syntheses .
- Automated purification systems (e.g., preparative HPLC) to maintain purity >95% .
- Thermodynamic modeling to optimize solvent selection and crystallization conditions .
Q. What methodologies are used to study receptor-binding interactions of this compound?
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for quantifying binding constants with target proteins .
- Molecular dynamics simulations to explore conformational flexibility during binding .
- Competitive displacement assays using fluorescent probes (e.g., ethidium bromide for DNA intercalation studies) .
Q. How do structural modifications influence the compound’s stability under physiological conditions?
- pH-dependent degradation studies : Assess hydrolytic stability in simulated gastric/intestinal fluids.
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability .
- Light-exposure experiments to identify photodegradation pathways, critical for storage protocol development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
